molecular formula C16H20N2 B1386207 N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine CAS No. 1097811-16-9

N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine

Cat. No.: B1386207
CAS No.: 1097811-16-9
M. Wt: 240.34 g/mol
InChI Key: GGUVTVUNTVYPLX-UHFFFAOYSA-N
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Description

“N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine” is a benzene-derived compound. Benzene derivatives can have multiple possible names associated with their structure . They often serve as precursors to other compounds and have unique biochemical properties .


Synthesis Analysis

The synthesis of benzene derivatives can involve various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for “this compound” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring, given its name. The positions of the substituents on the benzene ring can be indicated using ortho- (o-), meta- (m-), or para- (p-) nomenclature when there are two substituents on the benzene ring .


Chemical Reactions Analysis

Benzene derivatives can undergo various chemical reactions. For example, substitutions at the benzylic position can be either SN1 or SN2 . The exact reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzene derivatives can have various properties, including unique biochemical properties .

Mechanism of Action

The mechanism of action of “N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine” would depend on its specific structure and the biological context in which it is used. For example, some benzene derivatives have been evaluated as CDK1/Cdc2 inhibitors .

Safety and Hazards

The safety and hazards associated with “N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine” would depend on its specific structure. Some benzene derivatives can be hazardous, such as causing skin irritation .

Properties

IUPAC Name

1-N-benzyl-1-N-ethyl-4-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-13(2)11-15(16)17/h4-11H,3,12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUVTVUNTVYPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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